6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3-methoxybenzoate 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3-methoxybenzoate
Brand Name: Vulcanchem
CAS No.: 328022-55-5
VCID: VC4289663
InChI: InChI=1S/C21H18O5/c1-24-14-6-4-5-13(11-14)20(22)25-15-9-10-17-16-7-2-3-8-18(16)21(23)26-19(17)12-15/h4-6,9-12H,2-3,7-8H2,1H3
SMILES: COC1=CC=CC(=C1)C(=O)OC2=CC3=C(C=C2)C4=C(CCCC4)C(=O)O3
Molecular Formula: C21H18O5
Molecular Weight: 350.37

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3-methoxybenzoate

CAS No.: 328022-55-5

Cat. No.: VC4289663

Molecular Formula: C21H18O5

Molecular Weight: 350.37

* For research use only. Not for human or veterinary use.

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3-methoxybenzoate - 328022-55-5

Specification

CAS No. 328022-55-5
Molecular Formula C21H18O5
Molecular Weight 350.37
IUPAC Name (6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 3-methoxybenzoate
Standard InChI InChI=1S/C21H18O5/c1-24-14-6-4-5-13(11-14)20(22)25-15-9-10-17-16-7-2-3-8-18(16)21(23)26-19(17)12-15/h4-6,9-12H,2-3,7-8H2,1H3
Standard InChI Key VDWWNGUUZKCGOZ-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C(=O)OC2=CC3=C(C=C2)C4=C(CCCC4)C(=O)O3

Introduction

6-Oxo-7,8,9,10-Tetrahydro-6H-Benzo[c]Chromen-3-Yl 3-Methoxybenzoate: Structural, Synthetic, and Analytical Insights

Proposed Synthetic Pathway

  • Core Formation: Construction of the benzo[c]chromen skeleton via cyclization reactions, potentially involving Michael addition or intramolecular coupling .

  • Esterification: Introduce the 3-methoxybenzoate group using:

    • Acyl Chlorides: Reaction with 3-methoxybenzoyl chloride under basic conditions.

    • Ester Coupling: Mitsunobu reaction or DCC-mediated coupling with 3-methoxybenzoic acid.

Example Reactants:

ReagentRole
3-Methoxybenzoyl chlorideAcylating agent
Base (e.g., pyridine)Catalyst for ester formation

Physicochemical Properties

Properties are extrapolated from related benzo[c]chromen derivatives and computational models :

PropertyValueSource/Method
Molecular Weight349.35 g/molComputed (PubChem-like models)
LogP~3.5–4.2XLogP3-AA (analogous to )
Hydrogen Bond Acceptors5–7Cactvs analysis (similar to )
Rotatable Bonds5–6Cactvs analysis (similar to )

Biological Activity

Benzo[c]chromen derivatives are studied for antioxidant, anti-inflammatory, and anticancer properties . The 3-methoxybenzoate group may enhance lipophilicity and target-specificity.

Analytical Characterization

Typical techniques include:

  • NMR: Confirm ester (δ ~4.0–5.0 ppm for OCH3) and aromatic protons.

  • MS: Molecular ion peak at m/z 349.35 (M+H)+.

  • HPLC: Purity assessment via reverse-phase chromatography.

Comparative Analysis

CompoundCAS NumberKey SubstituentsMolecular Weight
6-Oxo-7,8,9,10-Tetrahydro-6H-Benzo[c]Chromen-3-Yl 3,4,5-Trimethoxybenzoate670242-11-2Trimethoxybenzoate410.4 g/mol
[(6-Oxo-7,8,9,10-Tetrahydro-6H-Benzo[c]Chromen-3-Yl)Oxy]Acetic Acid325737-63-1Acetic acid ester274.28 g/mol
6-Oxo-7,8,9,10-Tetrahydro-6H-Benzo[c]Chromen-3-Yl Acetate86557-07-5Acetate ester258.27 g/mol
2-Chloro-6-Oxo-7,8,9,10-Tetrahydro-6H-Benzo[c]Chromen-3-Yl 3-MethoxybenzoateVCID: VC8570631Chloro + 3-methoxybenzoate384.8 g/mol

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